molecular formula C23H23ClN2O5S B3544490 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B3544490
M. Wt: 475.0 g/mol
InChI Key: ZGHVUNNHFXBOLD-UHFFFAOYSA-N
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Description

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzenesulfonamido group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenylamine with 4-methoxybenzenesulfonyl chloride to form 4-chlorophenyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with 2-ethoxyphenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)acetamide
  • N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-3-31-22-7-5-4-6-21(22)25-23(27)16-26(18-10-8-17(24)9-11-18)32(28,29)20-14-12-19(30-2)13-15-20/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHVUNNHFXBOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2-ETHOXYPHENYL)ACETAMIDE

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